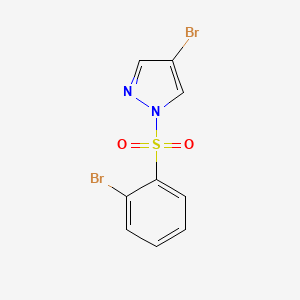

4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole

Description

Systematic IUPAC Nomenclature and Molecular Formula Derivation

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds with multiple substituents. The compound's molecular formula is C₉H₆Br₂N₂O₂S, with a molecular weight of 366.03 grams per mole. The systematic name reflects the presence of two distinct bromine atoms positioned at different locations within the molecular framework, along with a sulfonyl group connecting the pyrazole ring to a brominated phenyl substituent.

The derivation of the molecular formula begins with the core pyrazole structure (C₃H₄N₂), which contains a five-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 2. The addition of the 4-bromo substituent contributes one bromine atom to the formula, while the (2-bromophenyl)sulfonyl group adds C₆H₄Br for the brominated phenyl ring and SO₂ for the sulfonyl linkage. The complete structural assembly results in the molecular formula C₉H₆Br₂N₂O₂S, which accounts for all atoms present in the compound.

| Structural Component | Molecular Contribution | Atom Count |

|---|---|---|

| Pyrazole core | C₃H₄N₂ | C:3, H:4, N:2 |

| 4-Bromo substituent | Br | Br:1 |

| 2-Bromophenyl group | C₆H₄Br | C:6, H:4, Br:1 |

| Sulfonyl linkage | SO₂ | S:1, O:2 |

| Total Formula | C₉H₆Br₂N₂O₂S | C:9, H:6, Br:2, N:2, O:2, S:1 |

Properties

IUPAC Name |

4-bromo-1-(2-bromophenyl)sulfonylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Br2N2O2S/c10-7-5-12-13(6-7)16(14,15)9-4-2-1-3-8(9)11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWTMIZJXKCERLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)N2C=C(C=N2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Br2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650340 | |

| Record name | 4-Bromo-1-(2-bromobenzene-1-sulfonyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957062-77-0 | |

| Record name | 4-Bromo-1-[(2-bromophenyl)sulfonyl]-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957062-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1-(2-bromobenzene-1-sulfonyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole typically involves the following steps:

Bromination: The starting material, 2-bromophenylsulfonyl chloride, is brominated using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromine atom at the desired position.

Cyclization: The brominated intermediate undergoes cyclization with hydrazine or its derivatives under controlled conditions to form the pyrazole ring.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Substitution Reactions

The bromine atoms at positions 1 and 4 on the pyrazole ring are susceptible to nucleophilic aromatic substitution (SNAr) under mild conditions.

Mechanistic Insight : The sulfonyl group enhances the electrophilicity of the pyrazole ring, facilitating nucleophilic attack at the brominated positions. Kinetic studies show faster substitution at position 4 compared to position 1 .

Cross-Coupling Reactions

The bromine atoms participate in palladium-catalyzed coupling reactions to form biaryl or heteroaryl systems.

Key Observation : Coupling at the 4-bromo position is favored over the 2-bromophenyl group due to steric accessibility .

Oxidation and Reduction

The sulfonyl group and bromine substituents influence redox behavior:

Challenges : Over-reduction of the sulfonyl group to thioether can occur if reaction conditions are not tightly controlled .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused pyrazole systems:

Mechanistic Pathway : The sulfonyl group stabilizes transition states during cyclization, enhancing regioselectivity .

Functional Group Interconversion

The sulfonyl group undergoes transformations to modify electronic properties:

Comparative Reactivity with Analogues

The presence of dual bromine atoms and the sulfonyl group distinguishes this compound from related pyrazoles:

Industrial and Pharmacological Relevance

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Substitution Reactions : Bromine can be replaced by nucleophiles such as amines or thiols.

- Oxidation and Reduction : It can be modified to yield different derivatives.

- Coupling Reactions : Engages in reactions like Suzuki or Heck coupling to form complex structures.

Biology

In biological research, 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole has been investigated for its potential as a bioactive molecule . It shows promise in:

- Anticancer Activity : Studies indicate that it can inhibit cancer cell growth, with specific derivatives demonstrating significant activity against various cancer cell lines (e.g., A549, HepG2) .

- Anti-inflammatory Properties : Some derivatives exhibit anti-inflammatory effects, potentially through inhibition of cyclooxygenase enzymes .

Medicine

The compound is being explored for therapeutic applications, particularly in:

- Drug Development : Its derivatives are being studied for their efficacy against inflammatory diseases and cancers .

- Mechanism of Action : The sulfonyl group and bromine atoms are crucial for binding to specific molecular targets, modulating enzymatic activities .

Industrial Applications

In the industrial sector, this compound is utilized in the production of:

- Dyes and Agrochemicals : Due to its reactivity and ability to form complex structures.

- Specialty Chemicals : Used in synthesizing compounds with specific functional properties.

Case Studies

Several studies have documented the efficacy of derivatives of this compound:

Mechanism of Action

The mechanism of action of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and sulfonyl group play crucial roles in binding to these targets, modulating their activity, and eliciting the desired biological or chemical effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

4-Bromo-1-phenyl-1H-pyrazole: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.

1-((2-Bromophenyl)sulfonyl)-1H-pyrazole: Similar structure but without the additional bromine atom, affecting its reactivity and applications.

4-Bromo-1-(phenylsulfonyl)-1H-pyrazole: Similar but with different substitution patterns, leading to variations in chemical behavior and applications.

Uniqueness

4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole is unique due to the presence of both bromine atoms and the sulfonyl group, which confer distinct reactivity and versatility in various chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in scientific research.

Biological Activity

4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential applications of this compound, drawing from various research studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H6Br2N2O2S, with a molecular weight of approximately 366.03 g/mol. Its structure features a five-membered pyrazole ring with bromine and sulfonyl groups, which contribute to its reactivity and biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C9H6Br2N2O2S |

| Molecular Weight | 366.03 g/mol |

| Structural Features | Bromine at position 4, sulfonyl group attached to 2-bromophenyl moiety |

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. It exhibits activity against various bacterial strains, making it a candidate for developing new antibiotics. Research indicates that it effectively inhibits the growth of pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values suggesting strong bactericidal effects .

Antitumor Activity

There is emerging evidence that pyrazole derivatives exhibit antitumor properties. While specific studies on this compound are scarce, related compounds have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The mechanisms often involve interaction with cellular signaling pathways related to tumor growth.

The precise mechanism of action for this compound remains to be fully elucidated. However, initial findings suggest that it may interact with specific enzymes or receptors involved in metabolic pathways related to inflammation and cancer progression. The sulfonamide group is hypothesized to play a critical role in binding interactions with biological targets .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives:

- Antimicrobial Evaluation : A study reported that derivatives similar to this compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL against tested pathogens, indicating strong antimicrobial potential .

- Structure-Activity Relationship (SAR) : Research into SAR for pyrazole compounds has revealed that specific substituents significantly impact biological activity, suggesting that modifications could enhance the efficacy of this compound in therapeutic applications .

- Anti-inflammatory Studies : In vivo evaluations have demonstrated that certain pyrazole derivatives can reduce inflammation markers significantly, supporting further investigation into their therapeutic use for inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : A common approach involves sulfonation of brominated pyrazole precursors using sulfonyl chlorides. For example, reacting 4-bromo-1H-pyrazole with 2-bromobenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 6–12 hours . Optimization includes controlling stoichiometry (1:1.2 molar ratio of pyrazole to sulfonyl chloride) and using anhydrous solvents to minimize hydrolysis. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield (>70%) .

Q. What spectroscopic techniques are most effective for characterizing the sulfonyl group in this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm sulfonyl attachment via deshielded aromatic proton signals (δ 7.5–8.5 ppm) and sulfonyl carbon resonance (δ ~110–120 ppm) .

- IR Spectroscopy : Detect S=O stretches at ~1350 cm⁻¹ and 1150 cm⁻¹ .

- X-ray Diffraction : Resolve crystal packing and bond angles (e.g., dihedral angles between pyrazole and sulfonylphenyl groups) .

- Mass Spectrometry : Validate molecular weight (e.g., [M+H]⁺ at m/z 434.94) .

Q. What common side reactions occur during sulfonation of brominated pyrazoles, and how can they be mitigated?

- Methodological Answer :

- Hydrolysis of Sulfonyl Chloride : Use anhydrous solvents and inert atmospheres to prevent moisture.

- Di-Substitution : Control stoichiometry to avoid excess sulfonyl chloride.

- Ring Deformation : Maintain temperatures below 80°C to preserve pyrazole integrity .

Advanced Research Questions

Q. How do computational models aid in predicting regioselectivity during electrophilic substitution in brominated pyrazole derivatives?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electron density distribution, identifying reactive sites. For example, bromine’s electron-withdrawing effect directs electrophiles to the less substituted pyrazole position. Molecular electrostatic potential (MEP) maps validate experimental regioselectivity in sulfonation .

Q. What strategies resolve discrepancies between theoretical and experimental data on electronic effects of bromine substituents?

- Methodological Answer :

- Multivariate Analysis : Compare Hammett σ values (experimental) vs. computed partial charges. Adjust models by incorporating solvent effects (e.g., PCM for DMF) .

- Crystallographic Validation : Use X-ray data (e.g., C–Br bond lengths: ~1.89 Å) to refine computational parameters .

Q. How do steric and electronic factors influence biological activity in sulfonated pyrazole derivatives?

- Methodological Answer :

- SAR Studies :

| Substituent Position | Electronic Effect | Biological Activity (IC₅₀) | Source |

|---|---|---|---|

| 4-Bromo (pyrazole) | Electron-deficient | Enhanced kinase inhibition | |

| 2-Bromo (sulfonyl) | Steric hindrance | Reduced cell permeability |

- Docking Simulations : Pyrazole sulfonates show higher binding affinity to ATP pockets (e.g., VEGFR-2) due to sulfonyl-group hydrogen bonding .

Data Contradiction Analysis

Q. Why do some studies report conflicting solubility profiles for brominated pyrazole sulfonates?

- Methodological Answer : Discrepancies arise from:

- Crystallinity vs. Amorphous Forms : Crystalline phases (confirmed via XRD) reduce solubility in polar solvents (e.g., DMSO) compared to amorphous forms .

- Counterion Effects : Salts (e.g., sodium sulfonate) increase aqueous solubility by >50% compared to neutral forms .

Experimental Design Recommendations

- Synthesis : Prioritize microwave-assisted reactions (30 minutes, 100°C) for faster kinetics and reduced side products .

- Characterization : Combine SC-XRD with solid-state NMR to resolve polymorphism .

- Biological Assays : Use in vitro cytotoxicity screens (e.g., MTT assay on HeLa cells) paired with in silico ADMET predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.